The synthesis of BemPPOX involves several key steps that utilize both condensation and hydrolysis reactions. A notable method includes the condensation of ethyl isobutyrate with 2-(5-bromine-n-amyl)-1,3-dioxolane in the presence of an alkali promoter, followed by hydrolysis to yield 8-oxa-2,2-dimethyl octanoic acid. This intermediate then undergoes a Grignard reaction with 7-bromo-2,2-dimethyl heptanoic acid to produce the target compound .
The molecular structure of BemPPOX consists of a complex arrangement that includes an oxadiazolone moiety. The compound features multiple functional groups that contribute to its biological activity.
BemPPOX undergoes specific chemical reactions that facilitate its function as an enzyme inhibitor. The primary reactions include:
The mechanism by which BemPPOX exerts its effects involves the selective inhibition of ATP-citrate lyase. By blocking this enzyme, BemPPOX effectively reduces the synthesis of cholesterol and fatty acids in the liver.
Studies have shown that BemPPOX significantly reduces plasma cholesterol levels in animal models, indicating its efficacy as a therapeutic agent .
BemPPOX exhibits distinct physical and chemical properties that are important for its function and application:
Thermal stability studies indicate that BemPPOX maintains integrity up to temperatures exceeding 200°C without significant degradation .
BemPPOX has several scientific applications primarily related to its pharmacological properties:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4